

# The Kinase Selectivity Profile of BI-882370: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of **BI-882370**, a potent and selective RAF kinase inhibitor. The document summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes relevant biological pathways and experimental workflows.

# **Executive Summary**

**BI-882370** is a type II RAF inhibitor that selectively binds to the inactive, DFG-out conformation of the BRAF kinase[1]. It demonstrates high potency against oncogenic BRAFV600E as well as wild-type BRAF and CRAF kinases[1]. Kinome profiling has revealed a high degree of selectivity for **BI-882370**, with significant activity against a small number of off-target kinases, primarily within the tyrosine kinase family. This focused activity profile suggests a potentially favorable therapeutic window.

# **Data Presentation: Quantitative Kinase Inhibition**

The inhibitory activity of **BI-882370** has been quantified against its primary RAF targets and a broad panel of other kinases. The following tables summarize these findings for comparative analysis.

#### **Table 1: Potency Against Primary RAF Kinase Targets**



**BI-882370** exhibits low nanomolar potency against both mutant and wild-type RAF isoforms in biochemical assays.

| Kinase Target    | IC50 (nM) | KD (nM) |
|------------------|-----------|---------|
| BRAFV600E        | 0.4       | 4       |
| BRAF (Wild-Type) | 0.8       | 6       |
| CRAF (Wild-Type) | 0.6       | 3       |

## **Table 2: Selectivity Profile Against Off-Target Kinases**

The selectivity of **BI-882370** was assessed against a panel of 253 kinases at a concentration of 1  $\mu$ M. Fifteen kinases demonstrated greater than 50% inhibition and were selected for subsequent IC50 determination[2]. The results highlight a selectivity of approximately 100-fold for BRAFV600E over the most sensitive off-target kinase, CSF1R[2].



| Off-Target Kinase | Kinase Family   | IC50 (nM) |
|-------------------|-----------------|-----------|
| CSF1R             | Tyrosine Kinase | 39        |
| LYN               | Tyrosine Kinase | 41        |
| SRC               | Tyrosine Kinase | 44        |
| YES1              | Tyrosine Kinase | 47        |
| KIT               | Tyrosine Kinase | 64        |
| FLT4 (VEGFR4)     | Tyrosine Kinase | 67        |
| TEC               | Tyrosine Kinase | 71        |
| DDR1              | Tyrosine Kinase | 90        |
| PDGFRB            | Tyrosine Kinase | 95        |
| FLT1 (VEGFR1)     | Tyrosine Kinase | 100       |
| EPHA2             | Tyrosine Kinase | 120       |
| TIE2 (TEK)        | Tyrosine Kinase | 130       |
| RET               | Tyrosine Kinase | 140       |
| PDGFRA            | Tyrosine Kinase | 160       |
| DDR2              | Tyrosine Kinase | 210       |

#### **Experimental Protocols**

The following sections detail the methodologies employed to characterize the potency and selectivity of **BI-882370**.

#### **Biochemical Kinase Assay: RAF-MEK-ERK Cascade**

The potency of **BI-882370** against RAF kinases was determined using a coupled enzymatic assay, specifically a RAF-MEK-ERK cascade assay that measures the activity of the downstream kinase, ERK[3]. This method provides a more physiologically relevant assessment of RAF inhibition within the context of the signaling pathway.



Principle: In this assay, active RAF kinase phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. The activity of ERK is then measured using a specific substrate. Inhibition of RAF by **BI-882370** leads to a decrease in ERK activity, which is quantified to determine the IC50 value.

Representative Protocol (based on FRET methodology)[4][5]:

- Reaction Setup: The assay is typically performed in a 384-well plate format. The reaction
  mixture contains active RAF kinase (e.g., BRAFV600E), unactivated MEK1, unactivated
  ERK2, and ATP in a kinase assay buffer.
- Compound Addition: A serial dilution of BI-882370 is added to the reaction wells.
- Initiation and Incubation: The reaction is initiated by the addition of an ERK-specific peptide substrate labeled with a FRET pair (e.g., coumarin and fluorescein). The reaction is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the cascade reaction to proceed.
- Signal Detection: In the absence of inhibition, ERK phosphorylates the FRET peptide. A
  development reagent containing a protease that selectively cleaves the unphosphorylated
  peptide is added. Cleavage of the unphosphorylated substrate separates the FRET pair,
  leading to a decrease in the FRET signal. The amount of phosphorylated peptide, which is
  protected from cleavage, is directly proportional to the FRET signal.
- Data Analysis: The FRET signal is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

#### **Kinase Selectivity Profiling**

A comprehensive kinase panel was utilized to assess the selectivity of **BI-882370**[2].

Principle: The inhibitor is tested against a large number of purified kinases to identify off-target interactions. This is typically done in a two-step process: an initial screen at a high concentration, followed by IC50 determination for any kinases that show significant inhibition.

Representative Protocol:



- Primary Screen: BI-882370 is incubated with a panel of 253 different kinases at a single concentration (1 μM) in the presence of ATP and a specific substrate for each kinase[2]. Kinase activity is measured, and the percent inhibition relative to a vehicle control is calculated.
- IC50 Determination: For kinases showing inhibition greater than a predefined threshold (e.g., >50%), a full dose-response curve is generated by testing a range of BI-882370 concentrations.
- Data Analysis: The IC50 values are calculated from the dose-response curves to quantify the potency of BI-882370 against each identified off-target kinase.

## Cellular Assay: Phospho-ERK (p-ERK) Measurement

The cellular potency of **BI-882370** was determined by measuring the inhibition of ERK phosphorylation in BRAF-mutant human melanoma cell lines, such as A375.

Principle: **BI-882370** inhibits the RAF-MEK-ERK pathway in BRAF-mutant cells, leading to a decrease in the levels of phosphorylated ERK (p-ERK). This can be quantified using methods like ELISA or Western blotting.

Representative Protocol (Cell-based ELISA)[6][7]:

- Cell Culture and Treatment: A375 cells are seeded in 96-well plates and allowed to adhere.
   The cells are then treated with a serial dilution of BI-882370 for a specified time (e.g., 2 hours).
- Cell Lysis: The cells are washed and then lysed to release the cellular proteins.
- Immunoassay: The cell lysates are transferred to an ELISA plate pre-coated with a capture antibody that binds to total ERK.
- Detection: A detection antibody that specifically recognizes the phosphorylated form of ERK (p-ERK) is added. This is followed by the addition of a horseradish peroxidase (HRP)conjugated secondary antibody.



- Signal Generation: A colorimetric substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product. The reaction is stopped, and the absorbance is measured at 450 nm.
- Data Analysis: The absorbance signal, which is proportional to the amount of p-ERK, is plotted against the concentration of **BI-882370** to determine the EC50 value.

## **Mandatory Visualizations**

The following diagrams illustrate the key signaling pathway and a representative experimental workflow.





Click to download full resolution via product page

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of **BI-882370** on RAF.





Click to download full resolution via product page

Caption: General experimental workflow for kinase inhibitor selectivity profiling.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. pubs.acs.org [pubs.acs.org]



- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors [benthamopen.com]
- 6. phospho ERK1 + phospho ERK2 + Total ELISA Kit (ab176660) | Abcam [abcam.com]
- 7. raybiotech.com [raybiotech.com]
- To cite this document: BenchChem. [The Kinase Selectivity Profile of BI-882370: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606099#bi-882370-selectivity-profile-against-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com